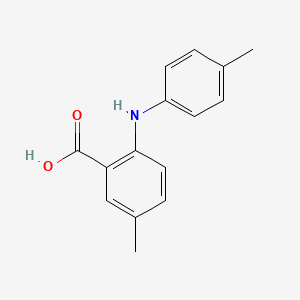

5-Methyl-2-(p-tolylamino)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-methyl-2-(4-methylanilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-3-6-12(7-4-10)16-14-8-5-11(2)9-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRSLUSVHFALSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24173-43-1 | |

| Record name | 5-Methyl-2-(p-tolylamino)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 P Tolylamino Benzoic Acid

Established Synthetic Pathways for 5-Methyl-2-(p-tolylamino)benzoic Acid

The synthesis of this compound and related N-aryl anthranilic acids predominantly relies on cross-coupling reactions that form a key carbon-nitrogen (C-N) bond. The Ullmann condensation has historically been the most significant method for this purpose.

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a well-established method for the arylation of amines. researchgate.net This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. researchgate.netnih.gov The classical approach often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. researchgate.net However, modern protocols have been developed to proceed under milder conditions. nih.govnih.gov

The synthesis of N-aryl anthranilic acid derivatives, including structures analogous to this compound, has been successfully achieved using this methodology. rsc.org A typical procedure involves refluxing a halogenated benzoic acid with an aniline (B41778) derivative in a high-boiling point solvent. The reaction is facilitated by a copper/copper oxide catalyst system and a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. researchgate.netrsc.org

A specific example illustrating the synthesis of a closely related isomer, 3-methyl-2-p-tolylamino-benzoic acid, highlights the typical reaction conditions. rsc.org The process involves the reaction of 2-chloro-m-toluic acid with p-toluidine. rsc.org The cooled reaction mixture is typically poured into water, and the product is precipitated by acidification with a dilute acid like HCl. rsc.org Further purification can be achieved through column chromatography and recrystallization. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 2-chloro-m-toluic acid | p-toluidine | Cu powder / Cu₂O | K₂CO₃ | 2-ethoxyethanol | 130°C (Reflux) | 11.4% |

Recent advancements in the Ullmann reaction include the use of ligands like 1,10-phenanthroline (B135089) to improve efficiency and lower catalyst loading. researchgate.net Furthermore, microwave-assisted protocols have been developed, which can significantly reduce reaction times from hours to minutes, often using elemental copper as the catalyst in an aqueous buffer. nih.gov

The primary precursors for the synthesis of this compound via the Ullmann condensation are a halogenated 5-methylbenzoic acid derivative and p-toluidine. The halogen is typically chlorine or bromine. Specifically, 2-chloro-5-methylbenzoic acid or 2-bromo-5-methylbenzoic acid would be reacted with p-toluidine.

While the Ullmann reaction is the most cited method, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for the formation of C-N bonds. These methods often offer milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to traditional copper-catalyzed systems. Although a specific application of the Buchwald-Hartwig reaction for the title compound is not detailed in the provided sources, its use in synthesizing analogous structures is prevalent in organic synthesis. For instance, palladium catalysts are employed in the synthesis of related heterocyclic benzoic acid derivatives, demonstrating the utility of this approach in constructing complex molecules around a benzoic acid core. google.com

Derivatization and Structural Modification Strategies

This compound possesses three primary sites for chemical modification: the carboxylic acid group, the secondary amine, and the two aromatic rings. These sites allow for a wide range of derivatization and structural modification strategies.

The synthesis of analogues and homologs of this compound is readily achievable by modifying the starting materials in the Ullmann condensation or similar cross-coupling reactions. By varying the substitution patterns on either the benzoic acid or aniline precursors, a diverse library of related compounds can be generated. rsc.org

Research has explored the impact of methyl group substitution on the physical properties of these molecules, leading to the synthesis of various isomers. rsc.org For example, isomers such as 3-methyl-2-m-tolylamino-benzoic acid and 3-methyl-2-p-tolylamino-benzoic acid have been synthesized using the Ullmann method by selecting the appropriately substituted chloro-benzoic acid and toluidine. rsc.org Another analogue, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, has been synthesized via a Negishi cross-coupling reaction, showcasing an alternative strategy where the p-tolylamino group is replaced with a different nitrogen-containing heterocycle. researchgate.net

| Compound Name | Benzoic Acid Precursor | Amine Precursor | Synthetic Method |

|---|---|---|---|

| 3-methyl-2-phenylamino-benzoic acid | 2-chloro-m-toluic acid | aniline | Ullmann Condensation |

| 3-methyl-2-m-tolylamino-benzoic acid | 2-chloro-m-toluic acid | m-toluidine | Ullmann Condensation |

| 3-methyl-2-p-tolylamino-benzoic acid | 2-chloro-m-toluic acid | p-toluidine | Ullmann Condensation |

The functional groups of this compound can be chemically transformed to produce a variety of derivatives with different properties and functionalities.

Transformations of the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into other functional groups. A common transformation is esterification. For example, the corresponding methyl ester, methyl 5-methyl-2-(p-tolylamino)benzoate, is a known derivative. nih.gov This esterification can be achieved by reacting the carboxylic acid with methanol (B129727) under acidic catalysis. mdpi.com Zirconium-based solid acid catalysts have been shown to be effective for such reactions. mdpi.com The carboxylic acid can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which serves as a highly reactive intermediate for the synthesis of amides and other acyl derivatives. ub.edu

Transformations of the Amine Group: The secondary amine can undergo various reactions, such as acylation or sulfonylation. The synthesis of 5-methyl-2-((phenylsulfonyl)amino)benzoic acid is an example of such a transformation. nih.gov This involves the reaction of the amino group with benzenesulfonyl chloride, typically in the presence of a base, to form a sulfonamide. jmchemsci.com

Advanced Transformations: More complex modifications can involve the aromatic rings or the introduction of heterocyclic systems. Palladium-catalyzed reactions, for instance, can be used to introduce new substituents onto the aromatic core. A patent describes the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, which involves the formation of a triazole ring attached to the benzoic acid core, starting from a halogenated precursor. google.com This illustrates how the core structure can be elaborated into more complex heterocyclic systems.

Structural Characterization and Solid State Studies of 5 Methyl 2 P Tolylamino Benzoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of 5-Methyl-2-(p-tolylamino)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary data to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on the analysis of its constituent parts and structurally similar compounds. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, carboxylic acid, and methyl protons. The carboxylic acid proton (–COOH) would appear as a broad singlet significantly downfield, typically above 10 ppm. The N-H proton signal would also be a singlet, with its chemical shift influenced by solvent and concentration. The aromatic region would be complex, showing signals for the seven protons on the two benzene (B151609) rings. The two methyl groups (–CH₃) would each produce a singlet, likely in the range of 2.0-2.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the 15 carbon atoms in the molecule. Due to the lack of symmetry, 15 distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-175 ppm. docbrown.info The twelve aromatic carbons would resonate in the typical range of 110-150 ppm. The two methyl carbons would be the most shielded, appearing upfield around 20-25 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Users can sort and filter the data as needed.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | ~170 - 175 | Highly deshielded proton and carbon. |

| Amine (-NH-) | Variable (singlet) | N/A | Chemical shift is solvent dependent. |

| Aromatic (Ar-H) | ~6.5 - 8.0 | ~110 - 150 | Complex splitting patterns expected. |

| Methyl (Ar-CH₃) | ~2.0 - 2.5 (singlet) | ~20 - 25 | Two distinct signals for each methyl group. |

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, especially within the crowded aromatic regions. COSY spectra would reveal proton-proton coupling relationships, while HSQC would correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS) Applications (ESI-MS, HRMS, LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

ESI-MS and HRMS: Electrospray Ionization Mass Spectrometry (ESI-MS) would be suitable for analyzing this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula, C₁₅H₁₅NO₂. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated. uni.lu

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is essential for assessing the purity of the compound, identifying any impurities or degradation products, and for quantitative analysis in complex matrices. bldpharm.com

Table 2: Predicted m/z Values for Adducts of this compound This is an interactive data table. Users can sort and filter the data as needed.

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₅H₁₆NO₂⁺ | 242.11756 |

| [M+Na]⁺ | C₁₅H₁₅NNaO₂⁺ | 264.09950 |

| [M-H]⁻ | C₁₅H₁₄NO₂⁻ | 240.10300 |

| [M+NH₄]⁺ | C₁₅H₁₉N₂O₂⁺ | 259.14410 |

| [M]⁺ | C₁₅H₁₅NO₂⁺ | 241.10973 |

Source: PubChemLite. uni.lu

Infrared (IR) Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands. jocpr.com The O-H stretch of the carboxylic acid group would appear as a very broad band in the 2500-3300 cm⁻¹ region, a hallmark of the hydrogen-bonded dimer common in carboxylic acids. nist.gov The C=O stretching vibration of the carbonyl group would be a strong, sharp peak around 1680-1710 cm⁻¹. The N-H stretch of the secondary amine would be found near 3300-3400 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ region. chemicalbook.com

Table 3: Expected Characteristic IR Absorption Bands for this compound This is an interactive data table. Users can sort and filter the data as needed.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl (C=O) | Stretch | 1680 - 1710 | Strong |

| Amine (N-H) | Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2970 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

Crystallographic Analysis and Polymorphism Research

Crystallographic studies provide definitive information on the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is particularly important for compounds like this compound, as related structures are known to exhibit polymorphism. uky.edu

Single-Crystal X-ray Diffraction Studies

While a single-crystal structure for this compound is not publicly available, the structure of its isomer, 4-Methyl-2-(o-tolylamino)benzoic acid, provides significant insight into the likely molecular conformation and packing. nih.gov In this related structure, the molecule is highly twisted, with a significant dihedral angle between the two aromatic rings due to steric hindrance. nih.gov A key feature is the formation of centrosymmetric dimers in the crystal, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This acid-acid homodimer is a common and highly stable supramolecular synthon in carboxylic acids. researchgate.net It is highly probable that this compound adopts a similar twisted conformation and forms these characteristic hydrogen-bonded dimers in the solid state.

Table 4: Crystallographic Data for the Isomer 4-Methyl-2-(o-tolylamino)benzoic acid This is an interactive data table. Users can sort and filter the data as needed.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0133 (3) |

| b (Å) | 6.8488 (2) |

| c (Å) | 15.3526 (4) |

| β (°) | 100.865 (2) |

| Volume (ų) | 1238.16 (6) |

| Z | 4 |

Source: Acta Crystallographica Section E. nih.gov

Powder X-ray Diffraction (PXRD) Investigations

Powder X-ray Diffraction (PXRD) is a critical technique for the characterization of polycrystalline materials and is the primary tool for investigating polymorphism. Each crystalline form (polymorph) of a compound will produce a unique PXRD pattern, which serves as a fingerprint for that specific solid form. researchgate.net

Research on structurally related fenamic acid derivatives has shown that they are highly prone to polymorphism, where different crystallization conditions can yield different crystal forms with distinct physical properties. uky.edu A comprehensive polymorph screen for this compound, employing various solvents and crystallization techniques, would likely reveal multiple polymorphic forms. PXRD would be used to identify these forms, assess the phase purity of bulk samples, and monitor for any phase transformations that might occur under different conditions such as temperature or humidity.

Analysis of Conformational Flexibility and Substitution Effects on Polymorphism

The conformational flexibility of this compound, a derivative of fenamic acid, is a key determinant of its solid-state properties, including the phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the behavior of structurally related compounds provides significant insights into the factors at play.

The primary source of conformational flexibility in this molecule arises from the rotation around the C(aryl)-N and C(aryl)-C(carboxyl) single bonds. The dihedral angle between the planes of the benzoic acid ring and the p-tolylamino ring is a critical conformational parameter. In analogous structures, such as other fenamic acid derivatives, this angle is rarely zero, indicating that a fully planar conformation is energetically unfavorable due to steric hindrance between the ortho-substituents on the two rings. For instance, in 4-Methyl-2-(o-tolylamino)benzoic acid, a significant twist is observed with a dihedral angle of 50.86 (5)° between the aromatic rings. This non-planar conformation is a common feature among fenamic acids and is expected in this compound as well.

The presence and position of methyl substituents on both aromatic rings have a profound effect on the potential for polymorphism. rsc.org Studies on related compounds have shown that double substitution, as seen in this compound, can lead to a higher propensity for polymorphism compared to mono-substituted derivatives. rsc.org The substitution pattern influences the conformational landscape and the ability of the molecule to adopt different arrangements in the crystal lattice. Even subtle changes in the position of a methyl group can significantly alter the energetic barriers between different conformations, making multiple packing arrangements accessible and, therefore, favoring the formation of polymorphs. rsc.orguky.edu

Computational conformational scans on similar molecules have revealed that while conformational flexibility is a prerequisite for polymorphism, it is the specific substitution pattern that ultimately determines whether multiple crystalline forms can be readily isolated. rsc.orguky.edu These studies indicate that different conformers can be very close in energy, allowing for the existence of multiple stable or metastable crystal structures.

| Feature | Influence on Polymorphism | Reference |

| Conformational Flexibility | The rotation around C-N and C-C single bonds allows the molecule to adopt various conformations, which is a necessary condition for the existence of different crystalline polymorphs. | rsc.orguky.edu |

| Double Methyl Substitution | Increases the likelihood of polymorphism compared to mono-substituted analogs by creating a more complex energetic landscape with multiple accessible conformational minima. | rsc.org |

| Substitution Position | The specific placement of the methyl groups on the aromatic rings directly impacts steric interactions and the relative energies of different conformers, thereby influencing which polymorphs are favored. | rsc.orgrsc.orguky.edu |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is dictated by a variety of intermolecular interactions, which stabilize the three-dimensional lattice. Based on the analysis of related fenamic acid derivatives, several key packing motifs can be anticipated.

The most prominent and predictable intermolecular interaction is the formation of hydrogen-bonded dimers via the carboxylic acid groups. This is a highly robust and common supramolecular synthon in carboxylic acids, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R22(8) ring motif. This dimerization is a dominant feature in the crystal structures of numerous substituted 2-(phenylamino)benzoic acids.

N-H···O Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid group is a common feature in fenamic acid derivatives. This interaction contributes to the conformational rigidity of the molecule in the solid state.

C-H···O and C-H···π Interactions: These weaker hydrogen bonds involving the aromatic and methyl C-H donors and the carboxylate oxygen or the π-system of the aromatic rings as acceptors contribute to the cohesion of the crystal lattice.

π-π Stacking Interactions: The aromatic rings of adjacent molecules can engage in π-π stacking interactions. The offset or slipped-stacking arrangement is common, and the degree of overlap is influenced by the steric hindrance from the methyl groups.

Hirshfeld surface analysis performed on analogous compounds confirms the significance of these various interactions. rsc.org The analysis allows for the visualization and quantification of different intermolecular contacts, consistently highlighting the prevalence of O···H, H···H, and C···H contacts, which correspond to the hydrogen bonding and van der Waals forces that govern the crystal packing.

The interplay of these interactions, from the strong and directional carboxylic acid dimerization to the weaker and more diffuse C-H···π and van der Waals forces, determines the final crystal structure. The potential for different combinations and arrangements of these interactions, driven by the molecule's conformational flexibility, is the underlying reason for the possible existence of multiple polymorphs of this compound.

| Interaction Type | Description | Expected Role in Crystal Packing |

| O-H···O Hydrogen Bond | Forms a robust dimer synthon between the carboxylic acid groups of two molecules. | Primary and most dominant interaction, leading to the formation of centrosymmetric dimers. |

| N-H···O Hydrogen Bond | Intramolecular interaction between the amine hydrogen and the carbonyl oxygen. | Stabilizes the molecular conformation, leading to a pseudo-ring structure. |

| C-H···O Interactions | Weaker hydrogen bonds between aromatic or methyl C-H groups and the carboxylic oxygen atoms. | Contribute to the linking of the primary dimer units into a three-dimensional network. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Further stabilizes the crystal lattice, often in an offset or slipped parallel arrangement. |

Advanced Computational Chemistry and Theoretical Investigations of 5 Methyl 2 P Tolylamino Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. semanticscholar.orgresearchgate.net For 5-Methyl-2-(p-tolylamino)benzoic acid, docking simulations can elucidate how it fits into the active site of a target enzyme or receptor.

The simulation calculates a binding energy score, which estimates the strength of the interaction; a more negative value typically indicates a stronger, more stable binding. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, the carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor, while the two tolyl groups provide hydrophobic surfaces for interacting with nonpolar amino acid residues in the target's binding pocket. mdpi.com Studies on similar benzoic acid derivatives have shown that these interactions are crucial for their biological activity. nih.govresearchgate.net

A hypothetical docking study of this compound against a protein target might yield results as shown in the table below.

Table 1: Hypothetical Molecular Docking Results

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy | -8.5 kcal/mol | Arg120, Tyr235 | Hydrogen Bond |

| Leu180, Phe290 | Hydrophobic (π-π) | ||

| Val175, Ile288 | Hydrophobic (Alkyl) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgmdpi.comkashanu.ac.ir The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. dergipark.org.tr

QSAR models are built using molecular descriptors, which are numerical values that characterize the properties of a molecule. These descriptors can be categorized as electronic (e.g., Hammett constants), steric (e.g., molar refractivity), or lipophilic (e.g., logP). ijnrd.org By developing a QSAR model for a series of analogues of this compound, one could predict the activity of new, unsynthesized compounds and identify which structural features are critical for enhancing a desired biological effect, such as enzyme inhibition. nih.govdergipark.org.tr Studies on benzoic acid derivatives have indicated that lipophilic parameters often play a significant role in their inhibitory potential. dergipark.org.tr

A typical QSAR equation might take the form: log(1/C) = a(logP) - b(Es) + c(σ) + d where C is the concentration required for a given biological effect, and logP, Es, and σ are descriptors for lipophilicity, steric effects, and electronic properties, respectively.

Table 2: Key Descriptors in QSAR Studies

| Descriptor Type | Example | Property Represented | Potential Impact on Activity |

|---|---|---|---|

| Lipophilic | LogP | Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of substituents | Influences ionization state and electrostatic interactions |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Determines the fit within a receptor's active site |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that a molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For this compound, the HOMO is likely to be localized on the electron-rich p-tolylamino group, while the LUMO may be distributed over the benzoic acid moiety. Analysis of these orbitals helps predict the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 3: Representative FMO Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability; related to ionization potential |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability; related to electron affinity |

Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It is calculated from the molecule's electron density and is mapped onto the molecular surface. MESP maps use a color spectrum to indicate different potential regions: red typically signifies regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow represent intermediate or neutral potential. nih.gov

For this compound, the MESP map would show concentrated negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors and sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen on the secondary amine would exhibit positive potential (blue), identifying them as the most acidic protons and sites for nucleophilic interaction. researchgate.net

The Electron Localization Function (ELF) is a method used in computational chemistry to visualize regions in a molecule where electron pairs are localized, such as covalent bonds and lone pairs. jussieu.fr The ELF value ranges from 0 to 1. An ELF value close to 1 indicates a high degree of electron localization, characteristic of core electrons, lone pairs, and strong covalent bonds. aps.orgresearchgate.net A value around 0.5 suggests a more delocalized, electron-gas-like system, typical of metallic bonding, while lower values are found in regions of low electron density. researchgate.net

The Localized Orbital Locator (LOL) is another function that provides insight into electron localization, particularly in regions of orbital overlap. researchgate.net It is derived from the kinetic energy density and helps to distinguish bonding and non-bonding regions with clarity. For this compound, ELF and LOL analyses would provide a detailed topological map of its chemical bonds, clearly demarcating the C-C, C-H, C-N, and C=O bonds, as well as the lone pair electrons on the nitrogen and oxygen atoms.

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. A key feature of NBO analysis is its ability to quantify intramolecular interactions, such as charge delocalization and hyperconjugation, by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov

Table 4: Plausible NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | π*(Caromatic-Caromatic) | ~45-55 | Lone Pair → Antibond (Resonance) |

| n(Ocarbonyl) | π*(Ccarboxyl-Ohydroxyl) | ~25-35 | Lone Pair → Antibond (Hyperconjugation) |

| π(Caromatic-Caromatic) | π*(Caromatic-Caromatic) | ~15-25 | π → π* (Intra-ring delocalization) |

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of diarylamine-based carboxylic acids like this compound is a key determinant of their molecular properties and interactions. This flexibility primarily arises from the rotation around several single bonds. For the analogous compound mefenamic acid, theoretical studies have identified three key rotatable bonds that define its conformational landscape: the C6–C7 bond (linking the benzoic acid to the amine), the C1–N1 bond, and the N1–C8 bond (linking the amine to the second phenyl ring). acs.orgnih.gov

However, the rotation around the C6–C7 and C1–N1 bonds is significantly restricted due to the formation of a stable intramolecular N1–H···O1 hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid group. acs.orgnih.gov This interaction locks the benzoic acid moiety in a relatively planar conformation with the amine linker. Consequently, the most significant conformational freedom stems from the rotation of the p-tolyl group around the N1–C8 bond. acs.orgnih.gov

Computational scans of the potential energy surface for mefenamic acid reveal that the energy barrier for this rotation dictates the accessible conformations. acs.org The presence of methyl groups on the phenyl rings influences the exact energy minima and rotational barriers. In this compound, the orientation of the p-tolyl ring relative to the 5-methylbenzoic acid moiety defines the stable conformers. The energy landscape is characterized by distinct energy wells corresponding to these stable forms and the transition states that separate them. Analysis of mefenamic acid has shown that its molecules often adopt a non-equilibrium conformation in the crystal phase, influenced by intermolecular interactions and crystal packing effects. acs.orgnih.gov

| Parameter | Description | Typical Value/Observation for Mefenamic Acid |

|---|---|---|

| τ1 (C2-N-C-C) | Describes the primary rotation of the phenyl rings relative to each other. | Varies, defining distinct low-energy conformers. nih.gov |

| τ2 (O=C-C-C) | Orientation of the carboxyl group. | Largely planar due to intramolecular H-bonding. nih.gov |

| Intramolecular H-Bond | N-H···O=C interaction. | Strongly influences planarity and restricts rotation. acs.orgnih.gov |

| Energy Barrier | Energy required for rotation around the N-C(tolyl) bond. | Determines the conformational flexibility and interconversion rates. acs.org |

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgresearchgate.netnih.gov By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of close contacts between neighboring molecules. For compounds analogous to this compound, this analysis reveals the dominant forces governing their crystal packing.

In related benzoic acid derivatives and fenamates, Hirshfeld analysis consistently highlights the importance of hydrogen bonds and van der Waals forces. mdpi.comresearchgate.net The carboxylic acid group is a primary site for strong intermolecular interactions, typically forming centrosymmetric O–H···O hydrogen bond dimers. acs.org These dimers act as robust supramolecular synthons that guide the crystal packing.

| Contact Type | Description | Typical Contribution in Analogous Structures |

|---|---|---|

| H···H | Interactions between hydrogen atoms on adjacent molecules. | ~50-60% researchgate.net |

| C···H/H···C | Represents C-H···π and other van der Waals interactions. | ~20-25% researchgate.net |

| O···H/H···O | Primarily associated with O-H···O hydrogen bonds of the carboxylic acid dimers. | ~10-20% researchgate.netresearchgate.net |

| N···H/H···N | Interactions involving the amine hydrogen. | Typically a minor contribution. researchgate.net |

Biological Activity and Mechanistic Studies in Vitro Focus of 5 Methyl 2 P Tolylamino Benzoic Acid

Investigation of Antineoplastic Activity

There is no specific information in the scientific literature regarding the antineoplastic activity of 5-Methyl-2-(p-tolylamino)benzoic acid. Research on analogous compounds, such as mefenamic acid and other N-phenylanthranilic acid derivatives, has explored potential anticancer effects, but these findings cannot be directly attributed to this compound.

In Vitro Cytotoxicity Profiling and Potency

No published studies were found that report the in vitro cytotoxicity or potency (e.g., IC₅₀ values) of this compound against any cancer cell lines. While derivatives of the parent structure, diphenylamine-2-carboxylic acid, have been synthesized and evaluated for anticancer properties, data for the specific methylated and tolyl-substituted analog is absent.

Mechanistic Studies on Topoisomerase Inhibition

The mechanism of action for this compound, specifically regarding topoisomerase inhibition, has not been elucidated in the available literature. Topoisomerase enzymes are crucial targets for many anticancer drugs. However, no studies have investigated or confirmed whether this compound acts as a topoisomerase inhibitor.

Structure-Activity Relationships (SAR) for Antineoplastic Effects

Due to the lack of biological activity data for this compound and its close analogs, no specific structure-activity relationship (SAR) studies for antineoplastic effects could be found. SAR studies require comparative data from a series of related compounds to determine how chemical modifications influence biological activity, which is not available for this particular molecular scaffold in the context of cancer research.

Assessment of Antimicrobial Properties

The antimicrobial potential of this compound has not been specifically documented in peer-reviewed research.

In Vitro Antibacterial Efficacy

No data from in vitro antibacterial assays, such as the determination of Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC), for this compound against any bacterial strains are present in the scientific literature. Some related N-aryl anthranilic acid derivatives have been shown to possess antibacterial properties, but these results are not specific to the compound .

Evaluation of Antioxidant Activities

There are no available studies that have evaluated the in vitro antioxidant activity of this compound. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, have not been reported for this compound. While some diphenylamine (B1679370) derivatives have been investigated for their antioxidant potential, this information cannot be extrapolated to confirm the activity of this compound.

Other Biological Applications

The chemical scaffold of this compound, a derivative of N-phenylanthranilic acid, has prompted investigation into its potential utility in various biological applications. Research into analogous compounds has suggested avenues for its potential bioactivity, particularly in the fields of agriculture and pharmacology. This section explores the theoretical and studied applications of this compound and its structural relatives as herbicide safeners and enzyme inhibitors.

The structural characteristics of this compound, particularly its N-phenylanthranilate core, align it with a class of compounds known to interact with various enzymes. While direct inhibitory studies on this specific molecule are limited, research on analogous structures provides a basis for its potential activity against enzymes such as aldo-keto reductase 1C3 (AKR1C3).

AKR1C3 is an enzyme implicated in the biosynthesis of androgens and is considered a therapeutic target in conditions like castration-resistant prostate cancer. nih.govnih.gov N-phenylanthranilates, the parent class of this compound, are recognized as potent inhibitors of AKR1C3. nih.gov Structure-activity relationship (SAR) studies on a series of N-phenylanthranilate analogs have elucidated key structural features that influence their inhibitory potency and selectivity.

Research has shown that substitutions on both the phenylamino (B1219803) and the anthranilic acid rings of the N-phenylanthranilate scaffold significantly impact the inhibitory activity against AKR1C3 and its isoforms (AKR1C1 and AKR1C2). For instance, studies on analogs have demonstrated that the position of the carboxylic acid group and the nature of the substituents on the phenylamino ring are critical for potency and selectivity. While specific data for this compound is not available in the reviewed literature, the inhibitory activities of several related N-phenylanthranilate analogs against AKR1C enzymes have been reported. This data offers insights into the potential inhibitory profile of this compound.

| Compound | Substitution Pattern | AKR1C3 IC50 (nM) | AKR1C1 IC50 (nM) | AKR1C2 IC50 (nM) |

|---|---|---|---|---|

| Flufenamic acid | 3'-(Trifluoromethyl) | 28 ± 2 | 150 ± 10 | 140 ± 10 |

| Mefenamic acid | 2',3'-Dimethyl | 130 ± 10 | >100,000 | 1,800 ± 100 |

| Meclofenamic acid | 2',6'-Dichloro-3'-methyl | 9 ± 1 | 40 ± 3 | 30 ± 2 |

Data sourced from studies on N-phenylanthranilate analogs. The specific compound this compound was not included in these studies, but the data provides context for the potential activity of this chemical class.

Fatty Acid Binding Protein 4 (FABP4) is primarily expressed in adipocytes and macrophages and plays a role in lipid metabolism and inflammatory responses. nih.gov Small molecule inhibitors of FABP4 are being investigated for their therapeutic potential in metabolic diseases. nih.govapexbt.commedchemexpress.com A review of the current literature did not reveal any studies specifically investigating this compound or its close N-phenylanthranilate analogs as inhibitors of FABP4. The known inhibitors of FABP4 belong to diverse chemical classes, but N-phenylanthranilates have not been identified as a significant scaffold for FABP4 inhibition in the reviewed scientific publications. nih.gov

Research Applications in Chemical Sciences for 5 Methyl 2 P Tolylamino Benzoic Acid

Utilization as Chemical Probes

Currently, there is no specific information available in the reviewed scientific literature detailing the use of 5-Methyl-2-(p-tolylamino)benzoic acid as a chemical probe. Chemical probes are specialized molecules used to study biological systems, and while benzoic acid derivatives can be functionalized for such purposes, the application of this particular compound has not been explicitly reported.

Contributions to Pharmaceutical Development Research (pre-clinical and drug discovery stages)

This compound is categorized as a reagent for pharmaceutical development and drug discovery research. Its structural framework, containing a diarylamine and a benzoic acid moiety, makes it a valuable starting material or intermediate in the synthesis of more complex molecules with potential therapeutic activities. The general class of benzoic acid derivatives is widely explored in medicinal chemistry for developing novel therapeutic agents.

Research into related structures suggests the potential for derivatives of this compound to exhibit biological activity. For instance, various substituted benzoic acid compounds have been investigated for a range of pharmacological effects, including anticancer and antimicrobial properties. However, specific studies detailing the synthesis of drug candidates from this compound and their subsequent pre-clinical evaluation are not prominently featured in the available literature. Its primary role in this context appears to be as a foundational chemical entity for building larger, more complex potential drug molecules.

Table 1: Potential Therapeutic Areas for Benzoic Acid Derivatives

| Therapeutic Area | Research Focus |

|---|---|

| Oncology | Synthesis of compounds with antiproliferative activity against cancer cell lines. |

| Infectious Diseases | Development of novel antibacterial and antifungal agents. |

This table represents general research trends for the broader class of benzoic acid derivatives, indicating potential, but not confirmed, applications for derivatives of this compound.

Role as Material Building Blocks in Materials Science Research

In the field of materials science, this compound is recognized as a potential material building block, particularly for the synthesis of porous crystalline polymers. Its rigid structure and the presence of a carboxylic acid functional group make it a suitable candidate for acting as an organic linker in the construction of advanced materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Table 2: Potential Applications of Framework Materials Derived from Benzoic Acid-type Linkers

| Application Area | Function of Material |

|---|---|

| Gas Storage | Adsorption of gases like hydrogen and carbon dioxide within porous structures. |

| Catalysis | Acting as scaffolds for catalytic active sites. |

| Chemical Sensing | Detecting the presence of specific molecules through changes in material properties. |

This table outlines the common applications for MOFs and COFs, for which this compound is a potential building block.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 5-methyl-2-(p-tolylamino)benzoic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Buchwald–Hartwig amination or Ullmann coupling to introduce the p-tolylamino group onto the benzoic acid core. A literature procedure for analogous compounds involves palladium-catalyzed cross-coupling between halogenated benzoic acid derivatives and p-toluidine . Post-synthesis purification typically employs recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity is verified via HPLC (C18 column, UV detection at 254 nm) and LC-MS to confirm molecular weight .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, the p-tolylamino group’s methyl protons appear as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns consistent with substitution .

- Infrared Spectroscopy (IR) : Stretching bands for the carboxylic acid (–COOH, ~1700 cm) and secondary amine (–NH–, ~3300 cm) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] expected at m/z 256.0984 for CHNO) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Thermal gravimetric analysis (TGA) data for structurally similar benzoic acid derivatives indicate decomposition temperatures above 200°C under inert atmospheres. For long-term storage, the compound should be kept in airtight containers at –20°C, protected from light, to prevent oxidation of the amine group. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation products via HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps, charge distribution, and Fukui indices to predict electrophilic/nucleophilic sites. For example, exact exchange terms in hybrid functionals improve accuracy in modeling hydrogen-bonding interactions between the –COOH and –NH– groups . Validation involves comparing computed NMR chemical shifts (<2 ppm deviation) and vibrational spectra with experimental data .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) may face issues with crystal twinning or weak diffraction due to flexible substituents. Data collection at low temperatures (100 K) with synchrotron radiation improves resolution. For example, space group assignment (e.g., monoclinic P2/c) and refinement using SHELXL resolve positional disorder in the p-tolyl group . Key metrics:

| Parameter | Value |

|---|---|

| R | <0.05 |

| R (I>2σ(I)) | <0.05 |

| CCDC Deposition | Required for validation |

Q. How can regioselective synthesis be optimized to minimize isomer formation (e.g., ortho vs. para substitution)?

- Methodological Answer : Steric and electronic directing groups influence regioselectivity. For instance, pre-functionalizing the benzoic acid with a nitro group at the 2-position directs amination to the 5-position via resonance effects. Catalyst screening (e.g., Pd(OAc)/Xantphos vs. CuI/1,10-phenanthroline) and solvent polarity adjustments (DMF vs. toluene) can suppress byproduct formation. Reaction monitoring via TLC (R = 0.3 in 1:3 ethyl acetate/hexane) identifies intermediates .

Q. What contradictions exist in reported bioactivity data for structural analogs, and how can they be resolved?

- Methodological Answer : Discrepancies in IC values for related compounds (e.g., imidazolinone derivatives) may arise from assay conditions (e.g., pH affecting –COOH ionization). Standardized protocols (e.g., fixed buffer systems, controlled temperature) and dose-response validation (3 independent replicates) reduce variability. Meta-analysis of literature data using tools like Prism® identifies outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。